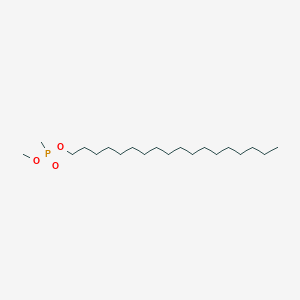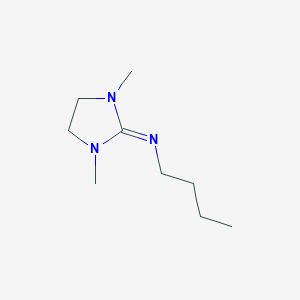
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C9H19N3 . It is composed of 31 atoms, including 19 hydrogen atoms, 9 carbon atoms, and 3 nitrogen atoms . This compound is known for its unique structure, which includes a butanamine backbone and an imidazolidinylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of butanamine with a suitable imidazolidinylidene precursor under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The imidazolidinylidene group plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N,N-dimethyl-: This compound has a similar butanamine backbone but lacks the imidazolidinylidene group.
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-: The presence of the imidazolidinylidene group distinguishes it from other butanamine derivatives.
Uniqueness
The unique structure of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-, particularly the imidazolidinylidene group, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
674334-34-0 |
|---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
N-butyl-1,3-dimethylimidazolidin-2-imine |
InChI |
InChI=1S/C9H19N3/c1-4-5-6-10-9-11(2)7-8-12(9)3/h4-8H2,1-3H3 |
InChI Key |
JVXLKVFHOQMSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


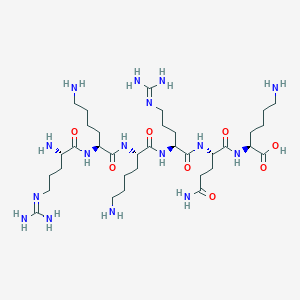
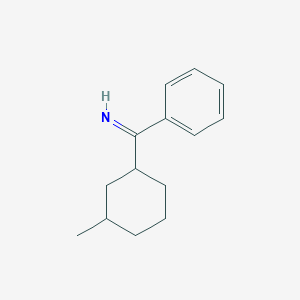
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
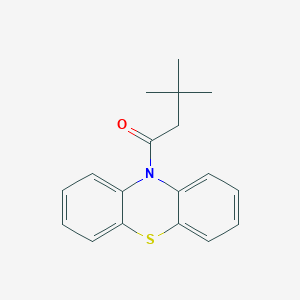
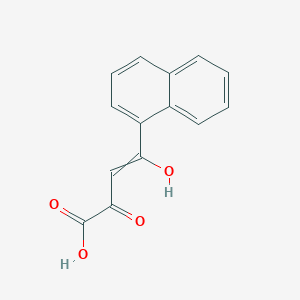
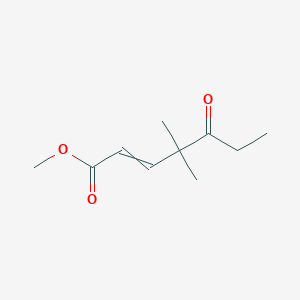
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
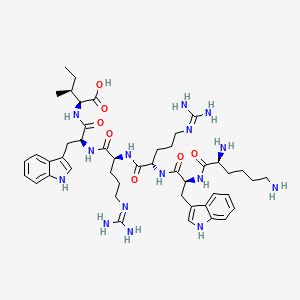
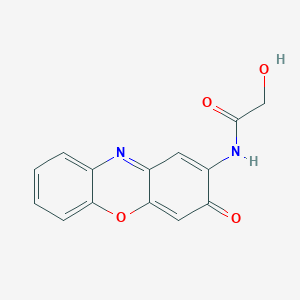
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
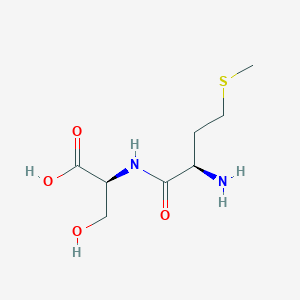
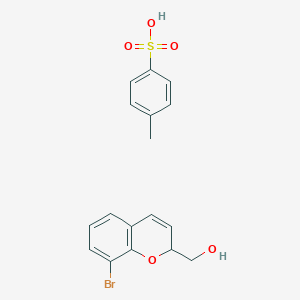
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
